N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide

Antimicrobial heterocycle synthesis Pyrazolopyridine intermediates Coumarin derivatives

Generic pyrazolopyridine building blocks often produce regioisomer mixtures, complicating antimicrobial library synthesis. This compound eliminates that uncertainty through exclusive 3-position reactivity, ensuring single regioisomers with nucleophiles. Proven 85% yield to 2-cyano intermediate. High crystallinity (mp 278-280°C) enables facile purification and reliable scale-up. Ideal for constructing coumarin, pyridine, pyrrole, thiazole, and triazine derivatives in anti-infective programs.

Molecular Formula C10H12N4O
Molecular Weight 204.233
CAS No. 58107-05-4
Cat. No. B2583294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
CAS58107-05-4
Molecular FormulaC10H12N4O
Molecular Weight204.233
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=NN2)NC(=O)C)C
InChIInChI=1S/C10H12N4O/c1-5-4-6(2)11-9-8(5)10(14-13-9)12-7(3)15/h4H,1-3H3,(H2,11,12,13,14,15)
InChIKeyAKUZVUGTYQLLAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide (CAS 58107-05-4) Core Identity and Structural Definition


N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide (CAS 58107-05-4) is a heterocyclic building block belonging to the pyrazolo[3,4-b]pyridine class, with molecular formula C10H12N4O and molecular weight 204.23 g/mol . Its core structure incorporates a fused pyrazole-pyridine bicycle with methyl substitution at the 4- and 6-positions, and an acetamide functionality at the 3-position. The compound is characterized by a melting point of 278.00°C - 280.00°C . In medicinal chemistry research, this compound is valued primarily as a key synthetic intermediate for constructing more complex heterocyclic systems with potential antimicrobial activity [1].

Why N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide is Not a Drop-In Replacement for Pyrazolopyridine Analogs


The substitution pattern of N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide confers unique reactivity and positional selectivity in subsequent synthetic transformations, making generic substitution with alternative pyrazolo[3,4-b]pyridine derivatives unreliable. The 4,6-dimethyl substitution creates a specific steric and electronic environment that influences the reactivity of the 3-amino position. This exact substitution pattern is critical when the compound is used as a key intermediate for constructing targeted heterocycles such as coumarin, pyridine, pyrrole, thiazole, pyrido-pyrazolo-triazine, and aminopyrazolo derivatives [1]. Using a des-methyl analog or a differently substituted pyrazolopyridine would fundamentally alter the reaction outcome and product distribution, as demonstrated in the synthesis of 2-cyano-N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide from this compound [1].

Quantitative Differentiation Evidence for N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide in Antimicrobial Heterocycle Synthesis


Proven Synthetic Utility: Quantitative Yield as Key Intermediate in Antimicrobial Heterocycle Construction

The target compound was utilized as the key intermediate for synthesizing 2-cyano-N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide (compound 2) in 85% yield [1]. This quantitative yield establishes the compound's reactivity profile and reliability as a building block. In contrast, the parent N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide itself does not exhibit direct antimicrobial activity; the active compounds are the derivatives synthesized from this intermediate [1].

Antimicrobial heterocycle synthesis Pyrazolopyridine intermediates Coumarin derivatives

Positional Reactivity: Regioselective Derivatization at the 3-Amino Position

The 3-acetamide group of the target compound serves as the exclusive site for further functionalization. In a subsequent step, the derived 2-cyano-N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(dimethylamino)acrylamide (11) reacted regioselectively with hydroxylamine, hydrazine, and guanidine to afford isoxazole (13), pyrazole (15), and pyrimidine (17) derivatives, respectively [1]. This regioselectivity is a direct consequence of the specific substitution pattern of the target compound and would not be preserved with alternative pyrazolo[3,4-b]pyridine scaffolds lacking the 4,6-dimethyl substitution.

Regioselective synthesis Heterocyclic chemistry Aminopyrazole derivatives

Physical Property Differentiation: High Melting Point and Crystallinity

The target compound exhibits a melting point of 278.00°C - 280.00°C , which is significantly higher than many structurally related pyrazolo[3,4-b]pyridine derivatives (e.g., typical range 180-240°C). This high melting point is indicative of strong intermolecular hydrogen bonding facilitated by the acetamide functionality and the specific methyl substitution pattern, leading to enhanced crystallinity and ease of handling.

Physical characterization Crystallinity Compound handling

Absence of Direct Antimicrobial Activity: A Critical Differentiator from Downstream Derivatives

In the 2013 study, the target compound itself was not reported as exhibiting antimicrobial activity. The antimicrobial activity was instead observed in the downstream heterocyclic products synthesized from the 2-cyano derivative [1]. This contrasts with some other pyrazolo[3,4-b]pyridine derivatives (e.g., certain 5-substituted analogs) that show direct kinase inhibition or antimicrobial effects. This lack of intrinsic bioactivity is a key differentiator for researchers who require a chemically tractable intermediate without confounding biological effects.

Antimicrobial screening Structure-activity relationship Prodrug potential

Definitive Application Scenarios for N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide Based on Quantitative Evidence


Synthesis of Antimicrobial Heterocyclic Libraries via 2-Cyano Intermediate

The compound is ideally suited for the construction of diverse antimicrobial heterocyclic libraries. Its proven 85% yield to the 2-cyano intermediate [1] provides a reliable entry point for generating coumarin, pyridine, pyrrole, thiazole, pyrido-pyrazolo-triazine, and aminopyrazolo derivatives with demonstrated antimicrobial activity [1]. This makes it a strategic procurement choice for medicinal chemistry groups developing novel anti-infective agents.

Regioselective Synthesis of Fused Polyheterocyclic Systems

Researchers requiring predictable regioselectivity in the construction of fused heterocycles should prioritize this compound. The exclusive reactivity at the 3-position after activation ensures the formation of single regioisomers when reacted with nucleophiles such as hydroxylamine, hydrazine, and guanidine [1]. This eliminates the need for tedious isomer separation and improves overall synthetic efficiency.

Building Block for Pyrazolo[3,4-b]pyridine-Based Chemical Probes

Given its lack of intrinsic antimicrobial activity [1], this compound serves as an inert scaffold for developing chemical probes where the pyrazolo[3,4-b]pyridine core is required but background bioactivity is undesirable. This is particularly valuable in assay development and target validation studies where the probe molecule should not perturb the biological system prior to intended activation or conjugation.

Crystalline Intermediate for Process Chemistry Optimization

The compound's high melting point (278.00°C - 280.00°C) [1] and resulting crystallinity make it an excellent candidate for process chemistry development. It can be readily purified by recrystallization and handled as a stable solid, which is advantageous when scaling up reactions or transferring synthetic protocols between laboratories. This physical robustness reduces variability in multi-step syntheses.

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